2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This compound features a triazole ring substituted with an amino group and a sulfanyl group, making it of interest in medicinal chemistry and material science.
The compound can be synthesized from 4-amino-1,2,4-triazole through various chemical reactions involving thiols and other reagents. Its structural and chemical properties have been documented in databases such as PubChem and BenchChem, which provide detailed information on its molecular structure and potential applications.
This compound is classified as a heterocyclic organic compound due to the presence of the triazole ring. It is also categorized under sulfur-containing compounds because of the sulfanyl group attached to the ethan-1-ol moiety.
The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol typically involves the reaction of 4-amino-1,2,4-triazole with an appropriate thiol. One common method includes:
The reaction conditions often require controlled temperatures and solvents to optimize yield and purity. For instance, using anhydrous ethanol as a solvent facilitates the reaction while minimizing side reactions.
The molecular formula of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is . The compound features:
Key structural data include:
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol can undergo several chemical transformations:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions must be optimized for each specific transformation to ensure high yields and selectivity.
The mechanism by which 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol exerts its biological effects often involves interaction with specific enzymes or receptors in biological systems.
The triazole moiety is known for its ability to chelate metal ions and inhibit enzyme activity through coordination bonds. This property is particularly relevant in pharmaceutical applications where inhibition of target enzymes can lead to therapeutic effects.
Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial and anticancer activities due to their ability to disrupt cellular processes.
The compound is typically characterized by:
Key chemical properties include:
Relevant data on melting point, boiling point, and other thermodynamic properties would require empirical measurement or literature values from reliable sources.
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
This compound exemplifies the versatility of triazole derivatives in various fields of research and industry.
1,2,4-Triazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity, metabolic stability, and synthetic tunability. Characterized by a five-membered ring containing three nitrogen atoms (molecular formula C₂H₃N₃), 1,2,4-triazoles exhibit aromaticity via six delocalized π-electrons, enabling diverse non-covalent interactions with biological targets [4] [10]. The 4-amino-4H-1,2,4-triazole variant, featuring an exocyclic amino group at position 4, enhances hydrogen-bonding capacity and modulates electronic properties, thereby improving target affinity and pharmacokinetic profiles [3] [7]. Functionalization at the 3-position with sulfanyl-ethanol motifs (–S–CH₂–CH₂–OH) introduces polarity, conformational flexibility, and hydrogen-bonding capabilities, synergistically expanding therapeutic potential [1] [5]. This structural hybridization has yielded compounds with demonstrable antimicrobial, antifungal, and antitumor activities, positioning 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol as a template for rational drug design [5] [9].
The sulfanyl-ethanol moiety (–S–CH₂–CH₂–OH) is a versatile pharmacophore that enhances molecular interactions and physicochemical properties in drug candidates. Its significance in heterocyclic systems arises from three key attributes:
Polarity Modulation & Solubility: The thioether sulfur atom and terminal hydroxyl group confer amphiphilic character, improving aqueous solubility without compromising membrane permeability. This balance is critical for bioavailability, as evidenced by log P reductions of 0.5–1.5 units in sulfanyl-ethanol-functionalized triazoles compared to alkylthio analogs [1] [4].
Conformational Flexibility: The ethylene (–CH₂–CH₂–) linker enables adaptive positioning within enzyme binding sites. Molecular dynamics simulations reveal that the –S–CH₂–CH₂–OH chain samples torsional angles of 60°–180°, allowing optimal hydrogen-bonding interactions with residues like Asp/Glu (via –OH) or hydrophobic pockets (via –S–) [4] [8].
Enhanced Target Engagement: The hydroxyl group acts as a hydrogen-bond donor/acceptor, while the thioether sulfur participates in van der Waals interactions or weak hydrogen bonding. In DNA gyrase inhibition studies, triazole-sulfanyl-ethanol hybrids showed 4-fold stronger binding than non-hydroxylated analogs due to interactions with Ser121 and Asp73 residues [1] [5].
Table 1: Impact of Sulfanyl-Ethanol Motifs on Physicochemical Properties
| Triazole Derivative | log P | Water Solubility (mg/mL) | H-Bond Donors |
|---|---|---|---|
| 3-Methylthio-1,2,4-triazole | 1.8 | 12.4 | 1 |
| 3-(Sulfanylethanol)-1,2,4-triazole | 0.9 | 38.7 | 2 |
Synthetic Strategies: Key routes to integrate sulfanyl-ethanol into triazoles include:
The 4-amino group on 1,2,4-triazole markedly enhances bioactivity through electronic effects and hydrogen-bonding capacity. This scaffold is integral to several clinical agents and emerging drug candidates:
Antimicrobial Potency: 4-Amino-1,2,4-triazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 0.046 µM) and fungi (e.g., Candida krusei, MIC: 0.5 µg/mL) by targeting dihydrofolate reductase (DHFR) and cytochrome P450 14α-demethylase (CYP51) [5] [7]. The amino group donates hydrogen bonds to key residues (e.g., Phe92 in DHFR), enhancing binding affinity by 2–3 kcal/mol over non-amino analogs [1] [3].
Anticancer Activity: Derivatives like 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol inhibit T-cell lymphoma (BW5147) proliferation by 65% at 50 µM via interference with nucleotide recognition domains, particularly in RNA-binding proteins [6] [8].
Structure-Activity Relationship (SAR):
Table 2: Bioactivity of 4-Amino-1,2,4-Triazole Derivatives
| Target Pathogen | Derivative Structure | MIC/IC₅₀ | Mechanism |
|---|---|---|---|
| Staphylococcus aureus | 3-(4-Nitrophenyl)-4-amino-1,2,4-triazole | 0.046 µM | DNA gyrase inhibition |
| Candida albicans | 4-Amino-5-(2-naphthyl)-1,2,4-triazole | 1.2 µg/mL | CYP51 binding |
| T-cell lymphoma (BW5147) | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | 50 µM (65% inhibition) | RNA recognition domain disruption |
Mechanistic Insights: The 4-amino group’s role in CYP51 inhibition involves coordination with the heme iron and hydrogen bonding to Tyr118, reducing ergosterol biosynthesis in fungi [7]. For antibacterial activity, protonation at N2 enhances DHFR active-site interactions via salt bridges [1].
Functionalizing 4-amino-1,2,4-triazoles at C3 with sulfanyl-ethanol combines complementary pharmacophoric elements, yielding synergistic benefits:
Enhanced Pharmacokinetics: The sulfanyl-ethanol group increases water solubility (>30 mg/mL) and reduces plasma protein binding (65% vs. 85% for alkylthio analogs), improving tissue distribution [4] [8]. Metabolic stability rises via resistance to CYP3A4 oxidation, as the hydroxyl group undergoes glucuronidation rather than forming reactive metabolites [8].
Dual-Target Engagement: Molecular hybrids like 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol exhibit polypharmacology:
The sulfanyl-ethanol chain disrupts membrane integrity or interacts with catalytic serines (e.g., in β-lactamases) [5].
Synergistic Bioactivity: Hybrid derivatives show 4–16-fold lower MICs against drug-resistant bacteria (e.g., MRSA) compared to non-hybridized triazoles. This arises from:
Table 3: Rational Design Advantages of Sulfanyl-Ethanol Functionalization
| Property | 4-Amino-1,2,4-Triazole Alone | Sulfanyl-Ethanol Hybrid | Functional Impact |
|---|---|---|---|
| log P | 1.2–1.8 | 0.3–0.9 | Improved solubility |
| H-Bond Capacity | 2–3 donors/acceptors | 4–5 donors/acceptors | Enhanced target affinity |
| Metabolic Half-life (t₁/₂) | 1.5 h | 3.8 h | Sustained exposure |
| MIC vs. MRSA | 8 µM | 0.5 µM | Broader therapeutic window |
Synthetic Rationale: The C3 position of 1,2,4-triazole is electrophilic due to flanking nitrogen atoms, facilitating nucleophilic substitution with thiols like 2-mercaptoethanol under mild conditions (yield: 75–90%) [10]. This allows modular derivatization for structure-activity studies.
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6